molecular formula C14H11Cl2N3O3 B2893557 methyl N-[4-(2,5-dichloropyridine-4-amido)phenyl]carbamate CAS No. 1808655-07-3

methyl N-[4-(2,5-dichloropyridine-4-amido)phenyl]carbamate

Cat. No.: B2893557
CAS No.: 1808655-07-3
M. Wt: 340.16
InChI Key: GIRJSCJOJWGJAL-UHFFFAOYSA-N
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Description

Methyl N-[4-(2,5-dichloropyridine-4-amido)phenyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a 2,5-dichloropyridine-4-amido group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[4-(2,5-dichloropyridine-4-amido)phenyl]carbamate typically involves the reaction of 2,5-dichloropyridine-4-carboxylic acid with aniline to form the corresponding amide. This amide is then reacted with methyl chloroformate in the presence of a base to yield the desired carbamate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl N-[4-(2,5-dichloropyridine-4-amido)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbamate group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the carbamate.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Methyl N-[4-(2,5-dichloropyridine-4-amido)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl N-[4-(2,5-dichloropyridine-4-amido)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may target bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

  • Methyl 2,5-dichloropyridine-4-carboxylate
  • Methyl 3,5-dichloropyridine-4-carboxylate
  • Methyl N-phenyl carbamate

Comparison: Methyl N-[4-(2,5-dichloropyridine-4-amido)phenyl]carbamate is unique due to the presence of both the carbamate and the 2,5-dichloropyridine-4-amido groups. This combination imparts distinct chemical and biological properties, making it more versatile in various research applications compared to its similar compounds .

Properties

IUPAC Name

methyl N-[4-[(2,5-dichloropyridine-4-carbonyl)amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O3/c1-22-14(21)19-9-4-2-8(3-5-9)18-13(20)10-6-12(16)17-7-11(10)15/h2-7H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRJSCJOJWGJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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